Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

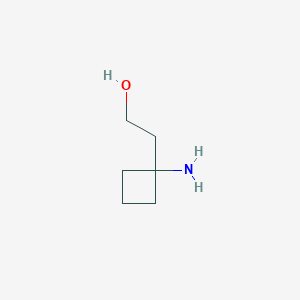

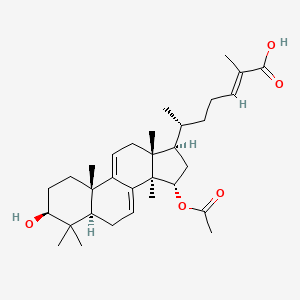

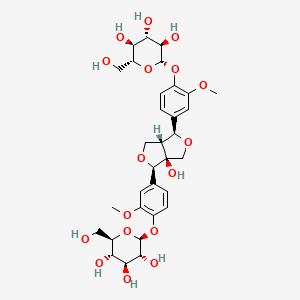

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .

Molecular Structure Analysis

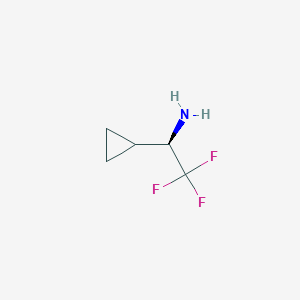

The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Benzyl azetidin-3-yl(methyl)carbamate hydrochloride:

Pharmaceutical Development

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is extensively studied in pharmaceutical research for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections .

Chemical Synthesis

This compound is valuable in synthetic organic chemistry as an intermediate. Its reactivity and stability make it suitable for constructing complex molecules, which are essential in the development of new pharmaceuticals and agrochemicals .

Biochemical Research

In biochemical studies, Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is used to investigate enzyme interactions and inhibition. It serves as a model compound to understand the mechanisms of enzyme catalysis and inhibition, which is crucial for designing enzyme inhibitors as drugs .

Material Science

Researchers in material science explore this compound for its potential in creating novel materials. Its incorporation into polymer matrices can enhance the properties of materials, such as their mechanical strength and thermal stability, which are important for various industrial applications .

Analytical Chemistry

In analytical chemistry, Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves the reaction of benzyl azetidine-3-carboxylate with methyl isocyanate followed by hydrochloric acid treatment.", "Starting Materials": [ "Benzyl azetidine-3-carboxylate", "Methyl isocyanate", "Hydrochloric acid" ], "Reaction": [ "Benzyl azetidine-3-carboxylate is reacted with excess methyl isocyanate in the presence of a catalyst such as triethylamine.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The resulting product, Benzyl azetidin-3-yl(methyl)carbamate, is isolated by filtration and washed with a suitable solvent such as diethyl ether.", "The product is then treated with hydrochloric acid to form Benzyl azetidin-3-yl(methyl)carbamate hydrochloride.", "The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as ethanol." ] } | |

Numéro CAS |

1171130-36-1 |

Nom du produit |

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride |

Formule moléculaire |

C12H17ClN2O2 |

Poids moléculaire |

256.73 |

Nom IUPAC |

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |

Clé InChI |

UGSMXDFCWUYBAV-UHFFFAOYSA-N |

SMILES |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

SMILES canonique |

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)

![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)